molecular formula C13H13N7O2 B2396066 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034282-09-0

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide

Numéro de catalogue: B2396066
Numéro CAS: 2034282-09-0
Poids moléculaire: 299.294
Clé InChI: PCHUHUUGRKXRIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position and a methylpyrazine carboxamide moiety at the 3-position. This structure combines electron-rich (methoxy) and electron-deficient (pyrazine) regions, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-8-5-16-9(6-15-8)12(21)17-7-10-18-19-11-13(22-2)14-3-4-20(10)11/h3-6H,7H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHUHUUGRKXRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties.

Structure and Properties

The compound features a triazolo-pyrazine core fused with a methoxy group and a carboxamide moiety. This unique structure is significant for its biological activity, as it allows for interaction with various biological targets.

PropertyValue
Molecular FormulaC14H16N6O2
Molecular Weight288.32 g/mol
CAS Number2034319-97-4

Target of Action

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli . The compound exhibits moderate to good antibacterial properties with minimum inhibitory concentrations (MICs) reported at 32 μg/mL against S. aureus and 16 μg/mL against E. coli .

Mode of Action

The antibacterial efficacy is attributed to the compound's ability to inhibit bacterial growth by interfering with essential biochemical pathways. This may involve disrupting cell wall synthesis or inhibiting specific enzymes crucial for bacterial survival . Additionally, preliminary studies suggest that similar compounds within the triazolo-pyrazine class may exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and apoptosis .

Antibacterial Activity

In vitro studies have confirmed the antibacterial activity of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide against multiple bacterial strains. The results indicate that it effectively inhibits the growth of both S. aureus and E. coli, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

Research indicates that compounds similar to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide may possess anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives within this class have shown promising antiproliferative activities against various human cancer cell lines such as MGC-803 and HCT-116 . The mechanism often involves the suppression of key signaling pathways like ERK, leading to cell cycle arrest and apoptosis .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties of Analogous Compounds
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-methoxy, 3-(5-methylpyrazine-2-carboxamide) C₁₄H₁₃N₉O₂ 347.32* Pyrazine-carboxamide enhances polarity
N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide [1,2,4]Triazolo[4,3-a]pyrazine 8-methoxy, 3-(benzothiadiazole-carboxamide) C₁₄H₁₁N₇O₂S 341.35 Sulfur-containing benzothiadiazole increases lipophilicity
4-Methoxy-2-methyl-N-{[8-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide [1,2,4]Triazolo[4,3-a]pyridine 8-(3-propyl-oxadiazole), 3-(methoxybenzamide) C₂₁H₂₂N₆O₃ 406.44 Oxadiazole improves metabolic stability
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine 8-(fluoro-nitrophenoxy) C₁₂H₇FN₆O₄ 318.22 Electron-withdrawing groups enhance reactivity

*Calculated based on analogous structures.

Key Observations:

Core Heterocycle Variations :

  • The target compound and ’s analog share the same triazolo-pyrazine core, while ’s compound uses a triazolo-pyridine core, which alters electronic properties and binding interactions .
  • Pyridine-based cores () may exhibit stronger basicity compared to pyrazine, influencing solubility and target affinity.

The 5-methylpyrazine-carboxamide in the target compound introduces hydrogen-bonding capability, contrasting with the sulfur-containing benzothiadiazole in , which increases lipophilicity . Oxadiazole substituents () are known to enhance metabolic resistance and modulate pharmacokinetics .

Fluorinated and nitro-substituted derivatives () show utility as intermediates in bioactive molecules, highlighting the versatility of triazolo-pyrazine scaffolds .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The benzothiadiazole analog () has higher logP due to sulfur, whereas the target compound’s pyrazine-carboxamide may improve aqueous solubility .

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are optimal for constructing the triazolo[4,3-a]pyrazine core in this compound?

  • The triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization of pyrazine precursors. Key steps include:

  • Heterocyclization : Refluxing hydrazine derivatives with carbonyl-containing reagents (e.g., diethyl oxalate) to form fused triazole rings .
  • Functionalization : Introducing substituents (e.g., methoxy groups) via nucleophilic substitution or coupling reactions under anhydrous DMF with EDCI/HOBt .
  • Purification : Recrystallization from methanol or 2-methoxyethanol to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR resolves methyl, methoxy, and aromatic protons, with DMSO-d6 as the solvent for solubility and peak resolution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for carboxamide and triazole moieties .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and stability under thermal/pH stress .

Q. How can researchers design preliminary assays to assess this compound’s bioactivity?

  • Target Selection : Prioritize kinases or enzymes (e.g., cyclooxygenase-2) based on structural analogs’ activity .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (IC50) in buffer systems (pH 7.4, 37°C) .
  • Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and solvent controls to validate assay specificity .

Advanced Research Questions

Q. How do substituents on the pyrazine and triazole rings influence bioactivity?

  • Methoxy Group (Position 8) : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds .
  • 5-Methylpyrazine Carboxamide : Modulates hydrogen bonding with target proteins; replacing methyl with bulkier groups (e.g., tert-butyl) may alter selectivity .
  • SAR Studies : Systematic substitution (e.g., halogenation at pyrazine positions) followed by molecular docking against homology models identifies key pharmacophores .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for lanosterol demethylase) to simulate binding poses .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • ADMET Prediction : SwissADME evaluates permeability, CYP inhibition, and bioavailability to prioritize analogs .

Q. How can researchers resolve contradictions in synthetic yields or impurity profiles?

  • Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd(OAc)2 for coupling) to minimize side products .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., uncyclized intermediates), guiding column chromatography (silica gel, EtOAc/hexane gradients) .
  • Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility at >10-g scales .

Q. What strategies stabilize this compound under acidic/oxidative conditions?

  • pH Stability : Conduct forced degradation studies (0.1M HCl/NaOH, 40°C) with HPLC monitoring. Lyophilization in phosphate buffer (pH 6.8) enhances shelf life .
  • Oxidative Resistance : Add antioxidants (e.g., BHT) during storage or modify the methyl group to a trifluoromethyl moiety for steric protection .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) for moisture-sensitive steps .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity in complex heterocycles .
  • Ethical Reporting : Disclose all synthetic attempts (including failed routes) to aid reproducibility in peer-reviewed publications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.